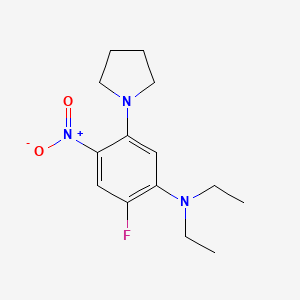![molecular formula C20H26O4 B3933976 2-[4-(2,4-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene](/img/structure/B3933976.png)
2-[4-(2,4-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene
Übersicht
Beschreibung
2-[4-(2,4-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene, also known as DMB, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound belongs to the family of dimethoxybenzenes and has been found to possess unique properties that make it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of 2-[4-(2,4-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer growth and inflammation. It has also been found to activate certain signaling pathways that play a role in cell growth and differentiation.
Biochemical and Physiological Effects:
2-[4-(2,4-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer growth, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular defense against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[4-(2,4-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene in lab experiments is its specificity. It has been found to target specific enzymes and signaling pathways, making it a valuable tool for studying these processes. However, one limitation of using 2-[4-(2,4-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene is its solubility. It is not very soluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-[4-(2,4-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene. One area of interest is in the development of new cancer treatments. 2-[4-(2,4-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene has shown promise in inhibiting the growth of cancer cells, and further research could lead to the development of new drugs that target these pathways. Another area of interest is in the treatment of inflammatory diseases. 2-[4-(2,4-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene has anti-inflammatory properties, and further research could lead to the development of new treatments for diseases such as arthritis and asthma.
Conclusion:
In conclusion, 2-[4-(2,4-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene is a chemical compound with several potential applications in scientific research. Its unique properties make it a valuable tool for studying cancer growth, inflammation, and oxidative stress. While there are limitations to its use, further research could lead to the development of new treatments for a range of diseases.
Wissenschaftliche Forschungsanwendungen
2-[4-(2,4-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene has been found to have several potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 2-[4-(2,4-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential treatment for a range of diseases.
Eigenschaften
IUPAC Name |
1-[4-(2,6-dimethoxyphenoxy)butoxy]-2,4-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-15-10-11-17(16(2)14-15)23-12-5-6-13-24-20-18(21-3)8-7-9-19(20)22-4/h7-11,14H,5-6,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTFHAZERHEAFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=C(C=CC=C2OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2,4-Dimethylphenoxy)butoxy]-1,3-dimethoxybenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-chlorophenyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}propanamide](/img/structure/B3933901.png)

![N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B3933921.png)
![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B3933926.png)
![N~2~-(4-bromophenyl)-N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3933934.png)
![(3,4-dichlorophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3933942.png)

![N-(2-ethylphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3933969.png)
![2-{[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B3933989.png)



